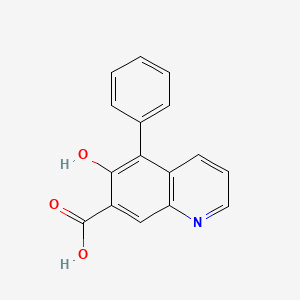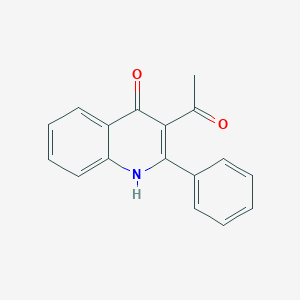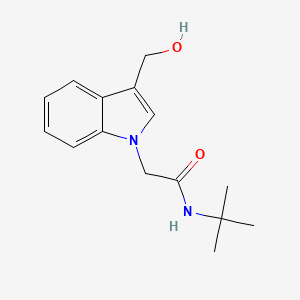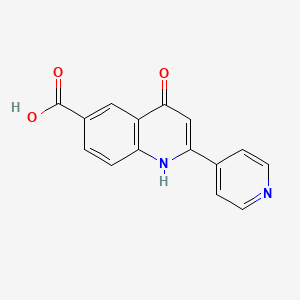
Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves multi-step reactions. One common method includes the reaction of ethyl aminocrotonates with derivatives of malonic acid . Another approach involves the use of Ugi-type multicomponent condensation through a Smiles rearrangement, which is an efficient strategy for preparing heterocyclic enamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as multi-component reactions (MCRs) and isocyanide-based multicomponent reactions (IMCRs), are often employed to achieve high efficiency and environmental acceptability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like zinc/acetic acid or triphenylphosphine.
Substitution: Substitution reactions are common, especially at the N-1 position of the quinoline ring, using reagents like anilines and benzyl amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc/acetic acid, triphenylphosphine.
Substitution Reagents: Anilines, benzyl amines.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in inflammation and immune responses . Additionally, it can inhibit endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit a wide range of biological activities.
6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: Known for their diuretic activity and potential as therapeutic agents.
Uniqueness
Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic versatility
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 1-ethyl-2-methyl-4-oxoquinoline-6-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-4-16-10(3)8-14(17)12-9-11(6-7-13(12)16)15(18)19-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
AZYJZBXMXOKBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one](/img/structure/B11854336.png)

![4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-](/img/structure/B11854347.png)






![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)
